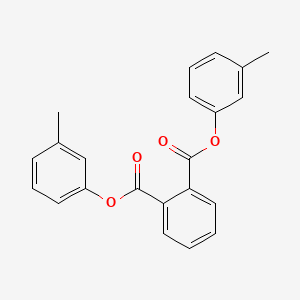

Phthalic acid, di(3-methylphenyl) ester

Description

Contextualization within the Phthalate (B1215562) Ester Class and its Chemical Significance

Phthalate esters, or phthalates, are a group of chemicals that are typically the dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid (phthalic acid). epa.govnih.gov They are most commonly synthesized through the Fischer esterification of phthalic anhydride (B1165640) with a corresponding alcohol, often in the presence of an acid catalyst. numberanalytics.comnih.gov The primary industrial application for the majority of phthalates is as plasticizers, which are additives used to increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). epa.govnih.govresearchgate.net

Phthalic acid, di(3-methylphenyl) ester fits within this class as a diester of phthalic acid. However, its structure is distinct from the most common phthalates because it is a diaryl ester, formed from phthalic anhydride and an aromatic alcohol (m-cresol), rather than a simple aliphatic alcohol. This structural difference—the presence of two phenyl rings in the ester groups instead of alkyl chains—is chemically significant. Aromatic esters generally exhibit higher boiling and melting points and different solubility profiles compared to their aliphatic counterparts due to stronger intermolecular forces imparted by the aromatic rings. numberanalytics.com This positions this compound in a specific subclass of phthalates whose properties are expected to differ from widely studied compounds like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP).

Overview of Research Trajectories for Alkyl and Aryl Phthalate Esters

The research trajectories for phthalate esters have largely been dictated by their structure—specifically, whether the ester groups are alkyl or aryl based. These distinct structural classes have led to different fields of scientific inquiry.

Alkyl Phthalate Esters: The vast majority of research on phthalates focuses on the alkyl-substituted variants. This research is heavily concentrated in the fields of environmental science and toxicology. nih.govnih.gov Studies frequently investigate their prevalence as environmental contaminants in air, water, soil, and household dust. nih.govresearchgate.net A significant portion of this research examines their biological activity as endocrine-disrupting chemicals (EDCs), with studies exploring their effects on reproductive and developmental health. nih.govnih.gov Research often differentiates between low-molecular-weight phthalates (e.g., Dimethyl phthalate, Diethyl phthalate) used in personal care products and high-molecular-weight phthalates (e.g., DEHP) used as PVC plasticizers. researchgate.netresearchgate.net

Aryl Phthalate Esters: In contrast, the research trajectory for aryl phthalate esters, including compounds like this compound, is less defined and significantly smaller in volume. The existing body of knowledge on aromatic esters in general suggests a research focus more aligned with materials science and polymer chemistry. numberanalytics.comnumberanalytics.com The inclusion of aromatic rings in the ester side chains is known to enhance thermal stability and rigidity. numberanalytics.com Therefore, research in this area tends to explore their potential as high-performance plasticizers, components in specialty polymers, or additives for materials requiring greater heat resistance or specific dielectric properties. The research is less about environmental prevalence and more about synthesizing materials with unique and desirable physical properties. numberanalytics.com

| Phthalate Type | Primary Research Focus | Key Areas of Investigation |

|---|---|---|

| Alkyl Phthalate Esters (e.g., DEHP, DBP) | Environmental Science & Toxicology | - Endocrine disruption

|

| Aryl Phthalate Esters (e.g., this compound) | Materials Science & Polymer Chemistry | - High-performance plasticizers

|

Rationale for Dedicated Investigation of this compound in Advanced Chemical Systems

While specific research on this compound is not extensive, a clear rationale for its dedicated investigation in advanced chemical systems can be constructed based on its unique molecular architecture. The justification stems from the need for new materials with tailored properties that cannot be met by conventional alkyl phthalates.

The presence of two rigid aromatic (3-methylphenyl) groups suggests that this compound could confer significantly enhanced thermal stability and mechanical strength to polymer systems compared to flexible alkyl chains. numberanalytics.com This makes it a candidate for applications in high-performance polymers that must operate under demanding temperature or stress conditions. The aromatic nature also imparts distinct electronic properties, suggesting potential utility in advanced dielectric materials or as a specialty solvent or medium for chemical reactions involving aromatic species.

Furthermore, the methyl (-CH₃) substituent on each phenyl ring provides a site for potential further chemical modification, opening pathways to synthesize more complex, functionalized molecules. This substituent also subtly alters the compound's polarity and steric profile, which could be exploited to fine-tune its miscibility and compatibility with specific advanced polymer matrices or organic semiconductors. Therefore, a dedicated investigation is warranted to characterize its physical properties thoroughly and explore its potential as a building block or performance-enhancing additive in advanced materials where the properties of standard phthalates are inadequate.

Structure

3D Structure

Properties

CAS No. |

59935-80-7 |

|---|---|

Molecular Formula |

C22H18O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

bis(3-methylphenyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H18O4/c1-15-7-5-9-17(13-15)25-21(23)19-11-3-4-12-20(19)22(24)26-18-10-6-8-16(2)14-18/h3-14H,1-2H3 |

InChI Key |

CNZWUMLUHRMYDE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC(=C3)C |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC(=C3)C |

Origin of Product |

United States |

Advanced Methodologies for Phthalic Acid, Di 3 Methylphenyl Ester Synthesis and Derivatization

Novel Synthetic Routes and Reaction Mechanisms for Phthalic acid, di(3-methylphenyl) ester

The primary route for synthesizing this compound, also known as di(m-tolyl) phthalate (B1215562) or bis(3-methylphenyl) benzene-1,2-dicarboxylate, is through the Fischer esterification of phthalic anhydride (B1165640) with 3-methylphenol (m-cresol). This reaction typically involves two main steps. The first is a rapid, non-catalyzed nucleophilic addition of the alcohol to one of the carbonyl groups of the anhydride, opening the ring to form a monoester, 2-(3-methylphenoxycarbonyl)benzoic acid. The second, slower step is the esterification of the remaining carboxylic acid group with another molecule of 3-methylphenol, which requires a catalyst and often heat to drive the reaction to completion by removing the water byproduct.

Catalysis is crucial for achieving high yields and reaction rates in the synthesis of phthalate diesters. While traditional homogeneous catalysts like concentrated sulfuric acid are effective, they present challenges such as equipment corrosion and difficult separation from the product. researchgate.net Research has focused on developing more efficient and reusable heterogeneous catalysts.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are a significant area of development. Materials like sulfated zirconia (SZr), zeolites (β and Y), and acidic ion-exchange resins (e.g., Amberlyst-15) have shown considerable activity in phthalate esterification. researchgate.net For instance, in the synthesis of di-octyl phthalate (DOP), sulfated zirconia demonstrated superior activity compared to other solid acids, achieving high conversion rates under solvent-free conditions. researchgate.net The weak acid sites on these catalysts are often postulated as the active centers for the reaction. researchgate.net The key advantages of these catalysts include ease of separation, potential for regeneration and reuse, and reduced environmental impact. researchgate.net

Lewis Acid Catalysts: Lewis acids such as ferric chloride (FeCl₃) have been employed to catalyze the two-step, one-pot synthesis of phthalate diesters from phthalic anhydride and alcohols. beilstein-journals.org The mechanism involves the activation of the carbonyl group, facilitating nucleophilic attack by the alcohol. Other Lewis acids based on titanium, zirconium, and tin have also been patented for the preparation of plasticizer esters. battelle.org

Ionic Liquids: Acid-functionalized ionic liquids have emerged as effective and reusable catalysts. Brønsted acidic ionic liquids, such as 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663), combine the properties of a solvent and a catalyst, leading to high conversions of phthalic anhydride under optimized conditions. battelle.org

The table below summarizes the performance of various catalysts in the synthesis of phthalate esters, which is indicative of their potential application for this compound.

| Catalyst Type | Specific Catalyst | Substrate Example | Conversion/Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Solid Acid | Sulfated Zirconia (SZr) | Phthalic acid + n-octanol | 88% conversion (93% selectivity) | 160°C, 6 h, solvent-free | researchgate.net |

| Lewis Acid | Ferric Chloride (FeCl₃) | Phthalic anhydride + various alcohols | Very good yields | 50°C, 24 h | researchgate.net |

| Ionic Liquid | [HSO₃-PMIM]HSO₄ | Phthalic anhydride + octanol | 98% conversion | Optimized conditions | battelle.org |

| Homogeneous Acid | p-Toluene sulphonic acid | Phthalic anhydride + 2-ethylhexanol | Follows second-order kinetics | Not specified | acs.org |

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these approaches focus on minimizing waste, using safer chemicals, and improving energy efficiency.

Key green strategies include:

Solvent-Free Synthesis: Conducting the esterification without a solvent simplifies the process, reduces waste, and lowers costs. researchgate.netresearchgate.net This approach is particularly effective with heterogeneous catalysts that can be easily recovered.

Use of Heterogeneous Catalysts: As mentioned, solid acid catalysts and functionalized ionic liquids are central to green synthesis. researchgate.netbattelle.org Their reusability minimizes catalyst waste and simplifies product purification.

Alternative Energy Sources: Microwave irradiation can be used as a green heating source. It often leads to faster reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Renewable Feedstocks: While phthalic anhydride is traditionally derived from petroleum-based o-xylene or naphthalene, research is exploring pathways to produce it from renewable biomass sources like furan and maleic anhydride, which would significantly improve the sustainability of the entire process.

For the synthesis of this compound, issues of regio- and stereoselectivity are generally not applicable. This is because the starting material, phthalic acid (or its anhydride), is a symmetrical molecule with two equivalent carboxylic acid functional groups at the 1 and 2 positions of the benzene (B151609) ring. The other reactant, 3-methylphenol, is achiral. Therefore, the esterification reaction does not generate stereocenters, and there is no regiochemical ambiguity in the final product.

However, these strategies would become highly relevant in the synthesis of unsymmetrical or chiral analogues. For instance, if a substituted, unsymmetrical phthalic acid derivative (e.g., 3-methylphthalic acid) were used, regioselective esterification would be necessary to control which carboxylic acid group reacts to yield a specific isomer. Similarly, if a chiral alcohol were used in the esterification, diastereomeric products could be formed, necessitating stereoselective synthesis methods to favor one isomer over the other.

Functionalization and Modification Strategies for this compound Analogues

The synthesis of substituted derivatives of this compound can be achieved by either using substituted starting materials or by direct functionalization of the parent molecule.

Using Substituted Precursors: The most direct method is to start with a substituted phthalic anhydride or a substituted 3-methylphenol. For example, reacting 4-nitrophthalic anhydride with 3-methylphenol would yield the corresponding dinitro-substituted diester. A wide variety of substituted phthalocyanines, which are complex macrocycles, are synthesized from already substituted phthalic acid derivatives, demonstrating the feasibility of this approach for simpler esters.

Direct Functionalization: The aromatic rings of the parent diester are susceptible to electrophilic aromatic substitution reactions. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), or Friedel-Crafts alkylation/acylation could introduce functional groups onto either the central phthalate ring or the peripheral 3-methylphenyl rings. The position of substitution would be directed by the existing ester and methyl groups. The ester group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. This interplay would likely lead to a mixture of isomers requiring separation.

Radiolabeled compounds are essential tools for environmental fate studies, allowing for precise tracking of a substance's distribution, degradation, and potential for bioaccumulation. The development of radiolabeled this compound would enable a thorough understanding of its environmental behavior.

Choice of Isotope and Labeling Position: Common isotopes for labeling organic molecules include Carbon-14 (¹⁴C), Hydrogen-3 (³H, tritium), and for PET imaging studies, Fluorine-18 (¹⁸F). The position of the label is critical. For this compound, several labeling strategies are possible:

¹⁴C-labeling the phthalate ring: This would allow tracking of the core phthalate structure and its degradation products. Synthesis would involve starting with a ¹⁴C-labeled phthalic anhydride.

¹⁴C-labeling the methyl group: Starting with 3-(¹⁴C-methyl)phenol would place the label on the methyl group of the ester side-chain, useful for studying the fate of this part of the molecule.

Uniform labeling of an aromatic ring: Synthesizing either the phthalic anhydride or the 3-methylphenol from a uniformly ¹⁴C-labeled benzene precursor would distribute the label throughout that ring.

Synthetic Approach: The synthesis of the radiolabeled analogue would generally follow the same esterification chemistry as the unlabeled compound, but starting with a commercially available or custom-synthesized radiolabeled precursor. The synthesis must be performed in specialized radiochemistry laboratories equipped to handle radioactive materials safely. Purification and analysis, often using radio-HPLC or TLC, are critical to ensure the radiochemical purity of the final product. The use of these labeled compounds allows for accurate mass balance calculations and the identification of transformation pathways, which are difficult to achieve with non-labeled substances due to matrix interference and low detection limits.

Analytical Methodologies for Phthalic Acid, Di 3 Methylphenyl Ester Characterization and Quantification in Complex Matrices

Development and Optimization of Advanced Chromatographic Techniques

Chromatography is the cornerstone for separating Phthalic acid, di(3-methylphenyl) ester from intricate sample matrices prior to its detection and quantification. researchgate.net The complexity of environmental and biological samples requires extensive preparation and the use of well-established analytical methods to ensure reliable results. researchgate.net Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are frequently utilized, often coupled with mass spectrometry for definitive identification. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of semi-volatile compounds like phthalate (B1215562) esters due to its high chromatographic resolution, sensitivity, and specificity. gcms.czrestek.com The optimization of GC-MS methods is crucial for achieving the low detection limits required for trace analysis in complex samples.

Key optimization parameters include the selection of the GC column, temperature programming, and MS data acquisition mode. For phthalate analysis, low-polarity stationary phases such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5MS, Rxi-5ms) are frequently employed, providing good separation for a wide range of phthalates based on their boiling points and polarity. gcms.czoregonstate.edu The structural similarities among many phthalates, which often produce a common fragment ion at m/z 149, make good chromatographic separation essential for accurate identification and quantification. gcms.cz

The injector temperature is another critical parameter; a high temperature (e.g., 320 °C) is often used to ensure the efficient transfer of higher molecular weight phthalates into the column and to prevent adsorption in the injector. thermofisher.com The oven temperature program is optimized to resolve the target analyte from other co-extracted compounds. A typical program starts at a lower temperature and ramps up to a higher temperature to elute the high-boiling point phthalates. thermofisher.com

For mass spectrometric detection, both full scan and Selected Ion Monitoring (SIM) modes are utilized. oregonstate.edu Full scan mode is useful for initial identification and screening of unknown compounds, while SIM mode offers significantly higher sensitivity and selectivity for quantifying target analytes by monitoring specific characteristic ions. For this compound, characteristic ions would be selected based on its mass spectrum to ensure specificity.

Table 1: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Setting | Purpose |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides good separation for semi-volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. nih.gov |

| Flow Rate | 1.0 - 1.4 mL/min (Constant Flow) | Optimizes separation efficiency and analysis time. thermofisher.comnih.gov |

| Injector Type | Split/Splitless | Allows for trace analysis (splitless mode). thermofisher.com |

| Injector Temp. | 250 - 320 °C | Ensures complete vaporization of high-boiling point analytes. thermofisher.comnih.gov |

| Oven Program | Ramped temperature (e.g., 80°C hold, then 10°C/min to 320°C) | Separates compounds based on boiling points. thermofisher.com |

| MS Mode | Full Scan / Selected Ion Monitoring (SIM) | Scan for identification, SIM for sensitive quantification. oregonstate.edu |

| Ion Source Temp. | ~230 °C | Standard temperature for electron ionization. |

| Transfer Line Temp. | ~280 °C | Prevents condensation of analytes between GC and MS. |

High-Performance Liquid Chromatography (HPLC) Methodologies for Environmental Samples

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for less volatile or thermally labile phthalates. thermofisher.com It is routinely used for both qualitative and quantitative analysis of phthalates in environmental water samples and other matrices. govst.eduresearchgate.net

Reversed-phase HPLC is the most common mode of separation, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. govst.edu The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. govst.edursc.org

Method development involves optimizing the mobile phase composition. Isocratic elution, where the mobile phase composition remains constant, can be used for simpler mixtures. gcms.czgovst.edu However, for complex environmental samples containing multiple phthalates with a wide range of polarities, gradient elution is preferred. govst.edu A gradient program starts with a higher proportion of water and gradually increases the organic solvent content to elute more strongly retained, non-polar compounds. govst.edu

UV detection is commonly employed, with the wavelength set to a region where phthalates exhibit strong absorbance, typically around 226-230 nm. researchgate.netscconline.org To enhance sensitivity for trace analysis in environmental water, a pre-concentration step using Solid-Phase Extraction (SPE) is often performed before HPLC analysis. researchgate.net

Table 2: Example HPLC Gradient Elution Program for Phthalate Separation

| Time (minutes) | % Acetonitrile | % Water |

| 0 | 50 | 50 |

| 25 | 90 | 10 |

| 30 | 90 | 10 |

| 35 | 50 | 50 |

This table is a representative example; actual gradients must be optimized for specific instruments and sample matrices.

Comprehensive Two-Dimensional Chromatography Approaches

For extremely complex samples where one-dimensional chromatography provides insufficient resolution, comprehensive two-dimensional chromatography (e.g., GCxGC) offers significantly enhanced separation power. wikipedia.org This technique couples two different chromatographic columns in sequence. wikipedia.org The effluent from the first column is systematically trapped, re-focused, and injected onto a second, shorter column for a rapid, secondary separation. wikipedia.org

A powerful application is comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS). This method has been successfully developed for the analysis of traditional and novel phthalates in complex matrices like indoor dust. nih.gov In a typical GCxGC setup for phthalate analysis, a non-polar column is used in the first dimension to separate analytes by boiling point, while a more polar column is used in the second dimension to separate them based on polarity. nih.gov This orthogonal separation mechanism resolves compounds that may co-elute on a single column. wikipedia.org

A study on indoor dust analysis developed a GCxGC-TOF-MS method to analyze 44 different plasticizers, including numerous phthalate esters. nih.gov The optimized conditions included a carrier gas flow rate of 1.4 mL/min and a modulation period of 4 s. nih.gov This approach provided excellent linearity over a wide concentration range and achieved low limits of detection (LODs) between 0.57 and 13.0 ng/g, demonstrating its high sensitivity and suitability for trace analysis of phthalates in challenging samples. nih.gov

Advanced Spectroscopic and Spectrometric Elucidation Techniques

While chromatography provides separation and initial identification based on retention time, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov

For this compound (C₂₂H₁₈O₄), ¹H NMR would reveal distinct signals for the aromatic protons on the central phthalate ring and the two m-cresyl ester groups, as well as the methyl protons. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (multiplicity) would provide information about adjacent protons.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. nih.gov The spectrum would show characteristic signals for the carbonyl carbons of the ester groups (typically in the 165-175 ppm range), the aromatic carbons, and the methyl group carbons (typically around 20-25 ppm). rsc.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity between protons and carbons, providing definitive structural proof. nih.govmdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C-O) | ~150 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | 120 - 140 |

| Methyl (-CH₃) | ~21 |

Note: These are approximate values. Actual chemical shifts depend on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. rsc.org They are excellent for identifying the functional groups present in this compound.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups, typically found around 1720-1740 cm⁻¹. Other key absorptions include C-O stretching vibrations (around 1100-1300 cm⁻¹) and various bands related to the aromatic rings, such as C=C stretching (around 1450-1600 cm⁻¹) and C-H bending. rsc.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce strong Raman signals, making it particularly useful for characterizing the substituted benzene (B151609) rings in the molecule. nih.gov Common Raman peaks for phthalates include those around 1600 cm⁻¹ (aromatic C=C stretch) and 1726 cm⁻¹ (C=O stretch). nih.gov The presence of specific bands related to the ortho-disubstituted central ring and the meta-substituted ester groups allows for detailed structural confirmation. rsc.org

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Carbonyl (C=O) Stretch | ~1730 | ~1726 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Ester C-O Stretch | 1100-1300 | 1100-1300 |

| Ortho-disubstituted Benzene Bend | ~740 | ~740 |

High-Resolution Mass Spectrometry for Isotopic Profiling and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound. Its capabilities extend beyond simple quantification to provide in-depth structural information, which is critical for the unambiguous identification of the parent compound and its transformation products in complex mixtures. nih.gov

HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, provide ion measurements with high resolution (often greater than 10,000 full width at half maximum) and high mass accuracy (typically below 5 ppm deviation). nih.gov This precision allows for the determination of the elemental composition of the molecular ion of di(3-methylphenyl) ester and its fragment ions. By comparing the measured accurate mass to the theoretical mass, chemists can confirm the elemental formula, significantly increasing confidence in compound identification.

Isotopic profiling is another key advantage of HRMS. The technique can resolve the isotopic pattern of an ion, which arises from the natural abundance of isotopes like ¹³C. For this compound, the specific pattern of its molecular ion cluster can be predicted based on its elemental formula (C₂₂H₁₈O₄). The measured isotopic pattern must match the theoretical pattern for positive identification, helping to differentiate the target analyte from co-eluting isobaric interferences.

Furthermore, HRMS is indispensable for identifying unknown degradation products. When this compound undergoes biotic or abiotic degradation, various transformation products can be formed. HRMS, often coupled with liquid chromatography (LC), can detect these products in a sample. By analyzing the fragmentation patterns (MS/MS spectra) and accurate masses of both the parent compound and its potential metabolites or degradants, relationships can be established. researchgate.net For instance, common degradation pathways for phthalates involve the hydrolysis of one or both ester bonds, leading to the formation of the corresponding monoester (mono-(3-methylphenyl) phthalate) and phthalic acid. HRMS can identify these products by searching for their predicted accurate masses and characteristic fragment ions. nih.govnih.gov

Table 1: Theoretical HRMS Data for this compound and Potential Degradation Products

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Key Degradation Pathway |

|---|---|---|---|

| This compound | C₂₂H₁₈O₄ | 346.1205 | - |

| Phthalic acid, mono-(3-methylphenyl) ester | C₁₅H₁₂O₄ | 256.0736 | Ester Hydrolysis |

| Phthalic acid | C₈H₆O₄ | 166.0266 | Ester Hydrolysis |

Methodologies for Sample Preparation and Extraction from Environmental and Industrial Matrices

The extraction of this compound from complex matrices is a critical step that precedes instrumental analysis. The choice of extraction method depends on the sample type (e.g., water, soil, polymer) and the concentration of the analyte. The goal is to isolate the analyte efficiently from interfering matrix components. mdpi.com

Enhanced Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates from liquid samples. researchgate.net It relies on the partitioning of the analyte between a liquid sample and a solid sorbent packed in a cartridge. Enhanced SPE protocols often involve the use of novel sorbents or modified procedures to improve recovery and selectivity for compounds like di(3-methylphenyl) ester.

Commonly used sorbents for phthalate extraction include reversed-phase materials like C18-bonded silica, which retains nonpolar compounds from a polar matrix (like water). researchgate.net For more complex matrices, specialized sorbents such as Florisil or primary secondary amine (PSA) can be employed during the cleanup step to remove interferences like lipids or pigments. researchgate.netthermofisher.com

A typical enhanced SPE protocol for extracting di(3-methylphenyl) ester from a water sample would involve:

Conditioning: The SPE cartridge (e.g., C18) is activated with a solvent like methanol, followed by water, to ensure proper interaction with the sample.

Loading: The water sample, often acidified to ensure the analyte is in a neutral form, is passed through the cartridge. Di(3-methylphenyl) ester is retained on the solid phase.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove polar interferences that were not retained as strongly as the analyte.

Elution: A small volume of a strong organic solvent (e.g., ethyl acetate, acetone, or hexane) is used to desorb the di(3-methylphenyl) ester from the sorbent. researchgate.net

Dispersive Solid-Phase Extraction (dSPE), a variation of SPE, has also gained popularity. nih.govmdpi.com In dSPE, the sorbent is added directly to the sample extract, shaken, and then separated by centrifugation. This approach is fast and eliminates the need for packed cartridges, making it suitable for high-throughput analysis. nih.gov

Table 2: Example SPE Protocol Parameters for Phthalate Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Sample Type | Aqueous or Liquid Extract | Wastewater, River Water | thermofisher.com |

| Sorbent | Stationary phase for analyte retention | C18, PSA, Magnesium Sulfate (B86663) | researchgate.netthermofisher.com |

| Conditioning Solvent | Prepares the sorbent for sample loading | Methanol, Acetonitrile | nih.gov |

| Elution Solvent | Desorbs the analyte from the sorbent | Hexane, Acetone, Acetonitrile | researchgate.net |

| Average Recovery | Efficiency of the extraction method | 77% - 112% | researchgate.net |

Liquid-Liquid Microextraction (LLME) Techniques

Liquid-Liquid Microextraction (LLME) represents a miniaturization of traditional liquid-liquid extraction (LLE), designed to significantly reduce solvent consumption while achieving high analyte enrichment. nih.gov Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent technique in this category. frontiersin.org

In a typical DLLME procedure for extracting di(3-methylphenyl) ester from an aqueous sample, a mixture of two solvents is rapidly injected into the sample. nih.gov This mixture consists of:

An extraction solvent: A small volume of a high-density, water-immiscible organic solvent (e.g., carbon tetrachloride, chlorobenzene) where the analyte is highly soluble.

A disperser solvent: A water-miscible solvent (e.g., acetone, acetonitrile) that helps to disperse the extraction solvent into fine droplets throughout the aqueous sample. nih.gov

This process creates a cloudy solution with a very large surface area between the extraction solvent and the sample, facilitating rapid mass transfer of the di(3-methylphenyl) ester into the organic phase. frontiersin.org Following dispersion, the mixture is centrifuged to separate the fine droplets of the extraction solvent, which settle at the bottom of the tube. This enriched organic phase is then collected for analysis. nih.govnih.gov

Variations like Air-Assisted Liquid-Liquid Microextraction (AALLME) have been developed to simplify the dispersion process by eliminating the need for a disperser solvent, further greening the analytical method. nih.govnih.gov

Table 3: Performance Characteristics of DLLME for Phthalate Analysis

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Extraction Solvent | High-density, water-immiscible solvent | Carbon Tetrachloride (41 µL) | nih.gov |

| Disperser Solvent | Water-miscible solvent | Acetonitrile (0.75 mL) | nih.gov |

| Enrichment Factor | Ratio of analyte conc. in extract vs. initial sample | 45 - 196 | nih.gov |

| Limit of Detection | Lowest detectable analyte concentration | 0.64 - 1.8 ng/mL | nih.gov |

Accelerated Solvent Extraction (ASE) Applications

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient automated technique for extracting organic compounds like di(3-methylphenyl) ester from solid and semi-solid samples. thermofisher.com It utilizes conventional organic solvents at elevated temperatures (50-200 °C) and pressures (1000-2000 psi). kemolab.hr

The high pressure maintains the solvent in its liquid state above its normal boiling point. thermofisher.com These conditions offer several advantages:

Increased Efficiency: The high temperature enhances the solubility and diffusion rate of the analyte. thermofisher.com

Reduced Extraction Time: Extractions that take hours with traditional methods like Soxhlet can be completed in 12-20 minutes with ASE. kemolab.hryoutube.com

Reduced Solvent Consumption: ASE typically uses only 15-40 mL of solvent per sample, a significant reduction compared to other methods. kemolab.hrthermofisher.com

ASE is particularly well-suited for extracting di(3-methylphenyl) ester from challenging matrices such as soil, sediment, sludge, and polymer materials. thermofisher.comanaliticaweb.com.br The U.S. EPA has approved this technique in Method 3545A for the extraction of semivolatile organic compounds, a category that includes phthalates. thermofisher.comthermofisher.com The process involves placing the sample in a stainless-steel cell, which is then automatically filled with the extraction solvent, heated, and pressurized for a set period before the extract is collected for analysis. kemolab.hr

Table 4: Typical ASE Operating Parameters for Organic Pollutants from Solid Matrices

| Parameter | Description | Typical Setting | Reference |

|---|---|---|---|

| Extraction Solvent | Depends on analyte and matrix | Ethanol, Hexane, Acetone | kemolab.hrsrce.hr |

| Temperature | Increases extraction kinetics | 100 - 150 °C | kemolab.hrsrce.hr |

| Pressure | Keeps solvent in a liquid state | 1500 psi | kemolab.hr |

| Static Time | Duration of static extraction phase | 3 - 5 minutes | kemolab.hranaliticaweb.com.br |

| Number of Cycles | Repetitions of the static phase | 1 - 3 | kemolab.hranaliticaweb.com.br |

Environmental Fate and Transformation Mechanisms of Phthalic Acid, Di 3 Methylphenyl Ester

Abiotic Degradation Pathways and Kinetics

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For phthalate (B1215562) esters, the principal abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water). Generally, these processes are considered to be slow for phthalates under typical environmental conditions researchgate.netnih.gov.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. In the atmosphere, phthalates can undergo indirect photolysis, primarily through reactions with hydroxyl radicals (•OH) generated photochemically. This is considered a significant degradation pathway in the atmosphere nih.gov. The half-life for the atmospheric photolysis of many phthalate esters is predicted to be in the range of a few days.

In aquatic systems, direct photolysis (absorption of light by the phthalate molecule itself) and indirect photolysis can occur. However, the intensity of light, especially UV radiation, decreases significantly with water depth, which can limit the rate of photolysis nih.gov. For instance, studies on diethyl phthalate (DEP) in seawater under UV irradiation showed that it degrades to form monoethyl phthalate (MEP) and subsequently phthalic anhydride (B1165640) nih.gov. The initial step was identified as the cleavage of a carbon-oxygen bond in the ester linkage nih.gov. While specific kinetic data for di(3-methylphenyl) ester is not available, it is expected to follow a similar pathway of ester bond cleavage upon irradiation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate diesters can undergo a two-step hydrolysis, first to the monoester and the corresponding alcohol, and then the monoester hydrolyzes to phthalic acid and another alcohol molecule researchgate.net.

The rate of hydrolysis for phthalate esters is highly dependent on pH and temperature. The reaction is significantly slower at neutral pH, which is common in many natural water bodies, making hydrolysis a less dominant degradation pathway under these conditions researchgate.net. The rate increases under both acidic and, more significantly, alkaline conditions. For example, the alkaline hydrolysis of phthalates is estimated to be several orders of magnitude faster than acid-catalyzed hydrolysis researchgate.net. Studies on aryl hydrogen phthalates, which are structurally related to the monoester of di(3-methylphenyl) phthalate, have shown that the hydrolysis mechanism below a pH of 6.2 involves the formation of phthalic anhydride as an intermediate researchgate.net.

Given its structure, di(3-methylphenyl) ester would hydrolyze to form mono(3-methylphenyl) phthalate and 3-methylphenol (m-cresol), and further hydrolysis would yield phthalic acid and another molecule of 3-methylphenol. The rate of this process in the environment is expected to be slow, contributing to the persistence of the compound in the absence of other degradation mechanisms.

In the environment, phthalates can be oxidized by reactive chemical species, most notably hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•). These radicals are powerful oxidants that can initiate the degradation of a wide range of organic pollutants mdpi.comresearchgate.net.

Hydroxyl radicals can be generated through various processes, including the Fenton reaction (reaction of hydrogen peroxide with ferrous iron) and photolysis of substances like nitrates and hydrogen peroxide in water mdpi.comnih.gov. The reaction of •OH with phthalates can proceed through addition to the aromatic ring or by abstracting a hydrogen atom from the alkyl side chains researchgate.net. Studies on diallyl phthalate (DAP) have shown that its degradation by Fenton oxidation is initiated by the attack of hydroxyl radicals, leading to the formation of phthalic acid and other intermediates mdpi.com. The absolute rate constant for the reaction between DAP and •OH radicals was determined to be 7.26 x 10⁹ M⁻¹ s⁻¹ mdpi.com. While specific kinetic data for di(3-methylphenyl) ester is lacking, its reaction with hydroxyl radicals is expected to be a significant abiotic degradation pathway, particularly in sunlit surface waters or engineered treatment systems.

Sulfate radicals, often generated from persulfate activation, are also effective in degrading phthalates. Both hydroxyl and sulfate radicals can lead to a cascade of reactions including hydroxylation, dealkylation, and eventually ring opening of the phthalate structure researchgate.net.

Biotic Transformation Processes and Biogeochemical Cycling

Biotic transformation, or biodegradation, carried out by microorganisms, is widely considered the most significant and effective pathway for the elimination of phthalate esters from the environment nih.govnih.govd-nb.info.

A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade phthalates in both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions nih.govd-nb.info. These microbes are ubiquitous in environments such as soil, sediment, and water.

The primary and most common step in the microbial degradation of phthalate esters is the enzymatic hydrolysis of the ester bonds by esterases or lipases d-nb.info. This initial cleavage results in the formation of the corresponding monoester and an alcohol. The monoester is then further hydrolyzed to phthalic acid and a second alcohol molecule nih.govslu.se. In the case of Phthalic acid, di(3-methylphenyl) ester, this initial breakdown would yield mono(3-methylphenyl) phthalate and 3-methylphenol, followed by the formation of phthalic acid.

The rate of microbial degradation can be influenced by several factors, including the structure of the phthalate ester (e.g., the length and branching of the alkyl chains), temperature, pH, and the presence of a microbial community adapted to degrading such compounds nih.govresearchgate.net. Generally, phthalates with shorter, linear alkyl chains are degraded more readily than those with longer or branched chains.

Numerous bacterial genera have been identified as being capable of degrading various phthalates, including Pseudomonas, Rhodococcus, Bacillus, Burkholderia, Gordonia, and Ochrobactrum nih.govresearchgate.netnih.govnih.gov. Similarly, several fungal species, such as those from the genera Aspergillus, Penicillium, and Fusarium, have demonstrated the ability to metabolize phthalates mdpi.comnih.govnih.govresearchgate.net. While no studies have specifically reported on the isolation of microorganisms that degrade di(3-methylphenyl) phthalate, it is highly probable that similar groups of bacteria and fungi are capable of its degradation.

The table below summarizes findings on the microbial degradation of various phthalate esters, which provides a basis for understanding the potential biodegradation of this compound.

| Phthalate Ester | Degrading Microorganism(s) | Environment/Conditions | Key Findings |

| Diethyl phthalate (DEP) | Pseudomonas sp. | Not specified | Capable of metabolizing DEP and other phthalates. |

| Di-n-butyl phthalate (DBP) | Aspergillus flavus | Sanitary landfill soil | Efficient degradation of DBP. |

| Di-n-butyl phthalate (DBP) | Fusarium culmorum | Laboratory culture | 99.3% degradation of 500 mg/L DBP in 9.5 days. |

| Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP) | Rhodococcus sp. L4 | Activated sludge | Optimal degradation at pH 7.0-8.0 and 30-37°C. |

| Di(2-ethylhexyl) phthalate (DEHP) | Aspergillus japonicus, Penicillium brocae, Purpureocillium lilacinum | Plastics-contaminated soil | Complete utilization of DEHP from PVC blood bags. |

| Diethyl phthalate (DEP) | Burkholderia cepacia, Pseudomonas koreensis, Ralstonia pickettii | Estuarine environment | Ralstonia pickettii degraded 300 mg/L of DEP in less than 24 hours. |

This table is generated based on data from multiple sources nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net and is intended to be illustrative of phthalate biodegradation.

Following the initial hydrolysis to phthalic acid and the corresponding alcohol (in this case, 3-methylphenol), the subsequent metabolic pathways differ between aerobic and anaerobic microorganisms nih.gov.

Under aerobic conditions , the degradation of phthalic acid typically proceeds through dihydroxylation by dioxygenase enzymes. For instance, in many gram-negative bacteria, phthalate is converted to 4,5-dihydroxyphthalate, which is then decarboxylated to form protocatechuate (3,4-dihydroxybenzoic acid) nih.gov. In some gram-positive bacteria, the pathway proceeds through 3,4-dihydroxyphthalate to reach protocatechuate nih.gov. Protocatechuate is a central intermediate in the aerobic degradation of many aromatic compounds and is further metabolized via ring cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate, which can be used for cell growth and energy slu.senih.gov.

Under anaerobic conditions , the degradation strategy is fundamentally different. Bacteria activate the phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA nih.govd-nb.info. This is followed by a decarboxylation step to form benzoyl-CoA, another key central intermediate in the anaerobic metabolism of aromatic compounds nih.gov.

Fungal degradation of phthalates also involves hydrolysis to phthalic acid as a central intermediate. Fungi can employ cytochrome P450 monooxygenases for initial transformations, including hydroxylations of the parent compound and oxidative O-dealkylation nih.govnih.gov. The metabolic pathways in fungi also converge on the formation of phthalic acid, which is then further catabolized nih.gov.

The main microbial transformation products of this compound, apart from human metabolites, are expected to be:

Mono(3-methylphenyl) phthalate

3-Methylphenol (m-cresol)

Phthalic acid

Protocatechuic acid (under aerobic conditions)

Further downstream metabolites from ring cleavage

The general metabolic pathway for phthalate esters is illustrated below.

General Aerobic Degradation Pathway of Phthalate Esters

This generalized pathway is based on information from multiple sources nih.govslu.senih.govnih.gov.

Enzyme-Mediated Biotransformation Studies and Enzyme Kineticsmurdoch.edu.au

The biotransformation of phthalate acid esters is a critical degradation pathway in the environment, primarily driven by microbial enzymatic activity. epa.gov The general and most common metabolic pathway for PAEs involves a two-step enzymatic hydrolysis process. nih.gov In the first step, a diesterase, such as a lipase (B570770) or carboxyl esterase, cleaves one of the ester bonds of the phthalate diester to form the corresponding monoester and an alcohol. nih.govnih.gov For this compound, this initial reaction would yield mono(3-methylphenyl) phthalate and 3-methylphenol.

In the second step, a monoesterase hydrolyzes the remaining ester linkage in the monoester intermediate, resulting in the formation of phthalic acid and another alcohol molecule. nih.gov Phthalic acid can then be further mineralized by microorganisms into carbon dioxide and water under aerobic or anaerobic conditions. nih.govnih.gov

Environmental Distribution and Transport Dynamicsnih.govmurdoch.edu.auepa.gov

The movement and partitioning of this compound in the environment are governed by its inherent physical and chemical properties interacting with different environmental compartments, including soil, water, and air. researchgate.net Key processes that control its distribution include adsorption to soil and sediment, volatilization into the atmosphere, and leaching through the soil column into groundwater. researchgate.netnih.gov Because phthalates are not chemically bound to the plastic materials they are used in, they can migrate into the surrounding environment. murdoch.edu.auut.ac.irnih.gov

Adsorption and Desorption Behavior in Soil and Sediment Systemsnih.govepa.gov

The mobility of this compound in soil and aquatic systems is largely controlled by its tendency to adsorb to solid particles like soil and sediment. chemsafetypro.com This behavior is quantified by the soil-water partition coefficient (K_d) and, more universally, by the organic carbon-normalized partition coefficient (K_oc). chemsafetypro.comecetoc.org The K_oc value is critical because PAEs, being hydrophobic organic compounds, primarily bind to the organic matter fraction in soil and sediment. ecetoc.org

A high K_oc value indicates strong adsorption, which limits the compound's mobility and bioavailability. chemsafetypro.commdpi.com Conversely, a low K_oc value suggests the compound will remain more readily in the aqueous phase, making it more mobile and prone to transport. chemsafetypro.com The adsorption of PAEs is influenced by several factors, including the organic matter content of the soil, the type and amount of clay minerals, pH, and the molecular structure of the phthalate itself. researchgate.netnih.govresearchgate.net While extensive data exists for common phthalates like DEHP and DBP, specific, experimentally determined K_d and K_oc values for this compound are not available in the reviewed scientific literature.

Table 1: Key Soil Adsorption Parameters This table outlines the conceptual parameters used to evaluate the adsorption behavior of chemical compounds in soil and sediment.

| Parameter | Symbol | Description | Implication for Transport |

|---|---|---|---|

| Soil-Water Partition Coefficient | K_d | Ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. | Higher values indicate less mobility. It is specific to the soil type. |

| Organic Carbon-Water (B12546825) Partition Coefficient | K_oc | Ratio of the chemical's mass adsorbed per unit mass of organic carbon in the soil to its concentration in the aqueous solution. | A normalized parameter that indicates the hydrophobicity and binding potential to soil organic matter. High values (>4.5 log K_oc) suggest low mobility and low leaching potential. chemsafetypro.com |

| Freundlich Adsorption Coefficient | K_f | An empirical constant from the Freundlich isotherm that indicates the adsorption capacity of the sorbent. | Higher values signify greater adsorption capacity. ut.ac.ir |

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. This potential is determined by the compound's vapor pressure and its Henry's Law constant (HLC). epa.govnist.gov The HLC represents the partitioning of a chemical between air and water at equilibrium. epa.gov Compounds with a higher HLC are more likely to volatilize from water surfaces. nist.gov

Once in the atmosphere, semi-volatile organic compounds like phthalates can undergo long-range transport. muni.cz They can exist in the vapor phase or be adsorbed onto atmospheric particles (aerosols). muni.cz This partitioning influences their atmospheric lifetime and deposition patterns. muni.cz Atmospheric transport models, such as HYSPLIT and FLEXPART, are used to simulate the movement and dispersion of pollutants, providing insights into potential source regions and areas of deposition. muni.cznoaa.govunivie.ac.at To accurately model the atmospheric fate of this compound, specific data for its vapor pressure and Henry's Law constant are required; however, these values are not documented in the available search results.

Leaching Potential and Groundwater Migration Studies

The potential for this compound to leach through the soil profile and contaminate groundwater is directly related to its mobility in soil. nih.gov Leaching is a significant transport pathway for contaminants from sources like agricultural fields treated with plastic mulch or landfill sites. murdoch.edu.auresearchgate.net

The primary factor controlling leaching is the compound's adsorption to soil, as quantified by the K_oc value. chemsafetypro.com A compound with a high K_oc will be strongly bound to soil particles, particularly organic matter, and will therefore have a low leaching potential. mdpi.com Its movement downwards with infiltrating water will be significantly retarded. Conversely, compounds with low K_oc values are more mobile and more likely to be transported to groundwater. chemsafetypro.com Although phthalates have been detected in groundwater worldwide, specific studies modeling the migration and leaching potential of this compound are absent from the reviewed literature. nih.govresearchgate.net General principles suggest that due to its expected hydrophobicity, its mobility in most soils would be limited, reducing but not eliminating the potential for groundwater migration over long periods. mdpi.com

Theoretical and Computational Investigations of Phthalic Acid, Di 3 Methylphenyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. However, specific studies on Phthalic acid, di(3-methylphenyl) ester are not available in the current scientific literature. The following sections outline the types of analyses that would be necessary to characterize this compound, drawing parallels from studies on related molecules.

Density Functional Theory (DFT) Studies on Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For other phthalates, DFT has been employed to study fragmentation mechanisms in mass spectrometry and to analyze reaction kinetics with atmospheric radicals. nih.govmdpi.com A DFT study on di(3-methylphenyl) phthalate (B1215562) would be crucial to determine its optimized molecular geometry, bond lengths, and bond angles.

Such a study would also calculate key electronic properties that govern its reactivity. A computational investigation on the related compound, 3-methyl phthalic anhydride (B1165640), utilized DFT to explore its reaction network, indicating the utility of this approach for understanding the building blocks of the target molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | Provides insight into the molecule's overall polarity, which influences its solubility and intermolecular interactions. |

This table is illustrative and based on general principles of DFT analysis, as specific data for the target compound is unavailable.

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map reveals regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions, making them susceptible to interactions with electrophiles and hydrogen bond donors. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings.

Prediction of Spectroscopic Parameters and Conformational Analysis

Molecular Dynamics Simulations for Intermolecular Interactions and Environmental Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into how a molecule behaves in different environments, such as in a solvent or at an interface.

Solvent Interaction Studies and Solvation Dynamics

MD simulations of this compound in various solvents, particularly water, would be essential for understanding its environmental fate and transport. These simulations could predict its solubility and how it interacts with water molecules at a molecular level. Studies on other aromatic esters have used MD to understand their liquid-state properties and intermolecular forces. researchgate.netnih.govacs.org For a molecule like di(3-methylphenyl) ester, which has both hydrophobic (the tolyl groups) and polar (the ester groups) components, MD simulations could reveal how it orients itself in an aqueous environment.

Adsorption Modeling at Environmental Interfaces (e.g., soil organic matter)

The adsorption of phthalates to soil and sediment is a key process that controls their environmental mobility and bioavailability. MD simulations can be used to model the adsorption of this compound onto surfaces like soil organic matter or clay minerals.

Studies on other phthalates have shown that adsorption is often driven by hydrophobic interactions and that the presence of dissolved organic matter can enhance this process. researchgate.netnih.gov MD simulations have been successfully used to investigate the adsorption of phthalate esters on clay surfaces, revealing that larger and more hydrophobic phthalates tend to adsorb more strongly. rsc.org A similar approach for di(3-methylphenyl) ester would involve simulating the molecule at the interface with a model surface representing soil organic matter.

Table 2: Key Parameters from MD Simulations for Adsorption Modeling

| Parameter | Significance for Environmental Behavior |

| Binding Energy | Quantifies the strength of the interaction between the phthalate and the surface, indicating the likelihood of adsorption. |

| Radial Distribution Function | Describes the probability of finding surface atoms at a certain distance from the phthalate, revealing the nature of the interaction. |

| Orientation of the Molecule | Shows how the molecule aligns itself on the surface, which can provide insights into the dominant interaction forces (e.g., hydrophobic vs. polar). |

This table outlines the typical outputs of MD simulations for adsorption studies. Specific values for the target compound are not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. In the context of environmental science, these models are invaluable for predicting the environmental fate of chemicals, including "this compound," for which extensive experimental data may not be available. These predictive models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By analyzing the relationships between structural descriptors and known property values for a range of similar chemicals, it is possible to estimate the properties of unstudied compounds.

For phthalate esters, QSAR and QSPR models are frequently employed to predict key parameters that govern their environmental distribution and persistence. These models often utilize a variety of molecular descriptors, such as constitutional, topological, geometrical, and quantum-chemical parameters, to build a statistically significant relationship with a specific environmental property. For instance, research on various phthalic acid esters (PAEs) has demonstrated that quantum chemical parameters, like the energy of the highest occupied molecular orbital (EHOMO) and the partial charge on specific atoms (qC-), can be predominant factors in determining their degradation rates in soil. nih.gov

Prediction of Environmental Partitioning Coefficients

The environmental partitioning of a chemical describes how it distributes between different environmental compartments such as water, soil, air, and biota. This behavior is largely governed by its physicochemical properties, which can be predicted using QSPR models. Key partitioning coefficients include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H).

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity and is a critical parameter for predicting its bioaccumulation potential and sorption to organic matter in soil and sediment. While experimental data for "this compound" is limited, computational models can provide reliable estimates. For example, the predicted XLogP3 value, a commonly used computational method for estimating log Kow, for "this compound" is 5.5. nih.gov This relatively high value suggests a strong tendency to partition into organic phases rather than water.

The organic carbon-water partition coefficient (Koc) indicates the propensity of a chemical to adsorb to the organic fraction of soil and sediment. It is often estimated from log Kow using established QSPR equations. Given the predicted high log Kow for "this compound," a correspondingly high log Koc would be expected, suggesting it will be significantly sorbed to soil and sediment, limiting its mobility in these compartments.

Tools like the US EPA's Estimation Programs Interface (EPI) Suite™ are widely used to predict these and other environmental fate properties. chemsafetypro.comepa.govepisuite.dev These programs use a substance's chemical structure to estimate a range of physical and chemical properties.

Below is an interactive data table summarizing the predicted environmental partitioning coefficients for "this compound" based on available computational models and general principles of QSPR for phthalates.

| Property | Predicted Value/Range | Method/Basis | Significance in Environmental Partitioning |

| Log Kow | 5.5 | XLogP3 (Computational) nih.gov | Indicates high hydrophobicity and potential for bioaccumulation and sorption to organic matter. |

| Log Koc | Estimated to be high | Correlation with high log Kow | Suggests strong binding to soil and sediment organic carbon, leading to low mobility. |

| Water Solubility | Estimated to be low | Inverse correlation with log Kow | Low water solubility limits its concentration in the aqueous phase. |

| Henry's Law Constant | Estimated to be low | Based on typical values for high molecular weight phthalates | Indicates low volatility from water, suggesting it is unlikely to partition significantly into the atmosphere from aqueous environments. |

Note: The values for Log Koc, Water Solubility, and Henry's Law Constant are qualitative estimates based on the predicted Log Kow and the general behavior of similar phthalate esters. Specific values would require dedicated QSPR modeling or experimental determination.

Modeling of Environmental Degradation Rates and Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation and abiotic degradation (e.g., hydrolysis, photolysis). QSAR models can be developed to predict the rates of these degradation processes and to elucidate potential degradation pathways.

Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. The rate of biodegradation is influenced by the structure of the phthalate, with shorter alkyl chain phthalates generally degrading more readily than those with longer or more complex chains. mst.dk For "this compound," with its aromatic side chains, the degradation rate is likely to be slower than that of simple dialkyl phthalates. QSAR models for biodegradation often consider factors such as molecular size, branching, and the presence of specific functional groups.

The typical aerobic biodegradation pathway for phthalate esters involves a two-step hydrolysis of the ester bonds. mdpi.com This process is initiated by esterases, enzymes that cleave the ester linkages to form the corresponding monoester and alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol molecule. In the case of "this compound," this would result in the formation of mono(3-methylphenyl) phthalate and 3-methylphenol (m-cresol), and subsequently phthalic acid and another molecule of 3-methylphenol. The resulting phthalic acid can then be further mineralized by microorganisms.

Abiotic degradation processes such as hydrolysis and photolysis can also contribute to the transformation of phthalates in the environment, although their significance varies depending on the specific phthalate and environmental conditions. The hydrolysis of phthalate esters is generally slow under neutral pH conditions but can be accelerated at high or low pH. researchgate.net Photodegradation may occur but is not typically considered a primary removal mechanism for many phthalates. researchgate.net

Computational models can predict the susceptibility of a molecule to these degradation processes. For example, models can identify the most likely sites for enzymatic attack or hydrolytic cleavage based on the electronic and steric properties of the molecule.

The following table presents a hypothetical degradation profile for "this compound" based on QSAR principles and knowledge of phthalate degradation.

| Degradation Process | Predicted Rate | Predicted Primary Degradation Products | Modeling Approach |

| Aerobic Biodegradation | Moderate to Slow | Mono(3-methylphenyl) phthalate, 3-methylphenol, Phthalic acid | Based on the structural complexity (aromatic side chains) compared to more readily biodegradable phthalates. |

| Anaerobic Biodegradation | Slow | Similar to aerobic, but likely at a reduced rate. | General trend for phthalate esters. |

| Hydrolysis | Slow at neutral pH | Mono(3-methylphenyl) phthalate, 3-methylphenol | Based on the stability of the ester bonds under typical environmental pH conditions. researchgate.net |

| Photolysis | Insignificant | Not a primary degradation pathway | General observation for many phthalate esters. researchgate.net |

Note: The predicted rates and products are based on the general behavior of phthalate esters. Specific kinetic data and product identification would necessitate experimental studies or more detailed computational modeling.

Role of Phthalic Acid, Di 3 Methylphenyl Ester in Advanced Materials Chemistry and Polymer Science

Phthalate (B1215562) Esterification in Polymer Synthesis Methodologies

Phthalic acid, di(3-methylphenyl) ester, also known as di(m-tolyl) phthalate, is a member of the phthalate ester family, which are primarily synthesized for use as plasticizers in polymer manufacturing. wikipedia.orgnih.gov The fundamental process for its creation is the esterification of phthalic anhydride (B1165640) with 3-methylphenol (m-cresol). This reaction is a cornerstone of industrial organic synthesis, allowing for the production of a wide array of phthalate esters with varying properties based on the choice of alcohol. wikipedia.org

The synthesis of phthalate esters is typically achieved through the reaction of phthalic anhydride with an excess of the corresponding alcohol. wikipedia.org The reaction proceeds in two main steps: a rapid initial reaction forming the monoester, followed by a slower second esterification to form the diester, which requires the removal of water to drive the reaction to completion. wikipedia.org

Catalytic Roles in Polymerization Processes and Reaction Mechanisms

While this compound is primarily known as a plasticizer rather than a direct catalyst for polymerization, the synthesis of phthalate esters themselves relies heavily on catalysis. The esterification reaction between phthalic anhydride and an alcohol is significantly accelerated by the presence of a catalyst. wikipedia.org

Various catalysts are employed in the industrial production of phthalate esters. These can include:

Acid catalysts : Concentrated sulfuric acid was historically used due to its high catalytic activity at lower temperatures (140-160°C). However, its corrosive nature and complex post-reaction treatment have led to the exploration of alternatives. buffalo.edu

Metal-based catalysts : Tin and titanium alkoxides or carboxylates are common catalysts for the esterification process. wikipedia.org For instance, the synthesis of dioctyl phthalate has been successfully catalyzed by tetrabutyl titanate. youtube.com

Lewis acids : Compounds like ferric chloride (FeCl3) have been shown to effectively catalyze the synthesis of phthalate diesters. ethz.ch

Functionalized ionic liquids : Acid-functionalized ionic liquids have demonstrated high catalytic activity and offer the advantage of being reusable, presenting a more environmentally friendly approach to phthalate synthesis. escholarship.org

The general mechanism for the acid-catalyzed esterification of phthalic anhydride involves the protonation of a carbonyl oxygen on the anhydride, making it more susceptible to nucleophilic attack by the alcohol. This is followed by a series of proton transfer and elimination steps to form the monoester and then the diester, with the release of water.

Influence on Reaction Kinetics and Polymer Formation (excluding material properties)

The kinetics of phthalate ester synthesis are well-studied, particularly for common plasticizers like dioctyl phthalate (DOP). The formation of the monoester from phthalic anhydride and an alcohol is a rapid process. The subsequent conversion of the monoester to the diester is the rate-determining step and is a reversible reaction. youtube.com For the synthesis of DOP, the forward reaction (esterification of the monoester) and the backward reaction (hydrolysis of the diester) are both treated as second-order reactions. youtube.com

The reaction rate is influenced by several factors:

Temperature : Higher temperatures increase the reaction rate but must be controlled to prevent side reactions or degradation.

Catalyst concentration : The reaction rate generally shows a first-order dependence on the catalyst concentration. escholarship.org

Reactant ratio : An excess of the alcohol is typically used to shift the equilibrium towards the formation of the diester product.

While this compound itself is not typically a primary reactant in polymerization, as a plasticizer introduced during compounding, its presence can influence the environment in which polymerization or cross-linking might occur in certain reactive polymer systems. However, its primary role is not to directly participate in the polymer chain formation.

Below is a representative data table illustrating the types of catalysts used in phthalate ester synthesis and their general reaction conditions.

| Catalyst Type | Example | Typical Reaction Temperature (°C) | Key Characteristics |

| Strong Acid | Concentrated Sulfuric Acid | 140-160 | High activity, corrosive, complex workup. buffalo.edu |

| Metal Alkoxide | Tetrabutyl titanate | >160 | Widely used in industrial processes. youtube.com |

| Lewis Acid | Ferric Chloride (FeCl3) | ~50 | Effective for both mono and diester formation. ethz.ch |

| Ionic Liquid | Acid-functionalized | Varies | Reusable, environmentally friendly. escholarship.org |

Interfacial Chemistry and Compatibilization in Composite Materials (focus on chemical interactions)

As an ester, this compound possesses polar carbonyl groups and non-polar aromatic and methyl-substituted phenyl rings. This amphiphilic nature allows it to preferentially locate at the interface between polymers of differing polarities. The potential chemical interactions at the interface include:

Van der Waals forces : These are the primary interactions between the plasticizer and the polymer chains.

Dipole-dipole interactions : The ester groups of the phthalate can interact with polar functionalities on the polymer chains.

π-π stacking : The aromatic rings of the di(3-methylphenyl) ester can engage in π-π stacking interactions with aromatic polymers like polystyrene or with fillers containing aromatic moieties.

By accumulating at the interface, this compound can reduce the interfacial tension between the polymer phases. This leads to a finer and more stable dispersion of one polymer phase within the other, which can indirectly improve the mechanical properties of the composite material. The ester can act as a molecular lubricant, allowing polymer chains at the interface to move more freely, which can dissipate stress and prevent crack propagation at the phase boundary.

Strategies for Designing Polymer Additives with Tailored Chemical Reactivity

The design of polymer additives with tailored chemical reactivity is a sophisticated approach to creating materials with specific functionalities. This often involves the chemical modification of a base molecule to include reactive groups that can participate in polymerization, grafting, or cross-linking reactions. scribd.com

Starting with the basic structure of this compound, several strategies could be hypothetically employed to transform it from a passive plasticizer into a reactive additive:

Introducing Polymerizable Groups : Functional groups capable of polymerization, such as vinyl or acrylic moieties, could be incorporated into the aromatic rings or the methyl groups of the phenyl rings. This would allow the phthalate molecule to copolymerize with other monomers, covalently bonding it into the polymer backbone. This approach is used in the synthesis of polymers with phthalimide (B116566) moieties. acs.org

Adding Reactive Functional Groups : Introducing functional groups like hydroxyl (-OH), carboxyl (-COOH), or epoxy groups onto the phthalate structure would enable it to react with the polymer matrix or with other additives during processing. scribd.com For example, a carboxylated phthalate could react with an epoxy-functionalized polymer, leading to cross-linking. Hyperbranched aromatic polymers with phthalic acid end-groups have been designed for catalytic applications. nih.gov

Creating Block Copolymers : A phthalate-based molecule could be used as a segment in a block copolymer. One block would be designed to be compatible with one polymer phase, while the other block would be compatible with a second, immiscible polymer phase. Such a block copolymer would act as a highly effective compatibilizer.

The following table outlines hypothetical design strategies for creating reactive additives based on a phthalate scaffold.

| Design Strategy | Reactive Group to Introduce | Potential Reaction | Desired Outcome |

| Incorporation into Polymer Backbone | Vinyl, Acrylate, Methacrylate | Free-radical polymerization | Covalently bound plasticizer, reduced migration |

| Cross-linking Agent | Hydroxyl, Carboxyl, Epoxy | Condensation, Ring-opening | Increased network density, improved thermal stability |

| Reactive Compatibilizer | Amine, Isocyanate | Addition reactions | Enhanced interfacial adhesion in polymer blends |

By employing these design strategies, it is theoretically possible to evolve a standard plasticizer like this compound into a multifunctional, reactive additive that actively contributes to the chemical architecture and performance of the final polymer material.

Q & A

Q. What are the standard synthetic routes for preparing phthalic acid, di(3-methylphenyl) ester, and how can reaction efficiency be optimized?

The compound is synthesized via esterification of phthalic anhydride with 3-methylphenol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include stoichiometric ratios (typically 1:2 for anhydride:phenol), reaction temperature (120–150°C), and inert atmosphere to prevent oxidation. Post-synthesis purification involves recrystallization or column chromatography. Characterization employs FTIR (to confirm ester C=O stretching at ~1720 cm⁻¹) and NMR (¹H/¹³C for aromatic and ester group verification) .

Q. Which analytical methods are most effective for quantifying this compound in environmental or biological matrices?